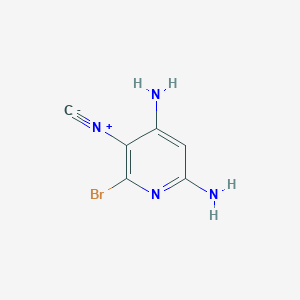
6-Bromo-5-isocyano-pyridine-2,4-diamine
Descripción general
Descripción
6-Bromo-5-isocyano-pyridine-2,4-diamine is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular formula of C6H5BrN4 and a molecular weight of 213.03 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [C-]#[N+]C1=C(N=C(C=C1N)N)Br . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The molecular weight of this compound is 213.03 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Novel Fluorescent Chemosensors
A novel diamine containing heterocyclic pyridine has been utilized in the development of poly(pyridine-imide) chemosensors. These sensors exhibit "off–on" fluorescent switching behavior in the presence of acids, demonstrating potential applications in pH sensing and environmental monitoring (Wang, Liou, Liaw, & Chen, 2008).
Advanced Polymeric Materials
Research on novel diamines, including those with pyridine heterocyclic groups, has led to the synthesis of organosoluble poly(pyridine−imide) materials. These materials are noted for their excellent thermal stability and unique optical and electrochemical properties, suggesting their use in electronic and photonic devices (Liaw, Wang, & Chang, 2007).
Hydrogen-Bonded Crystal Engineering
Compounds with structural similarities to "6-Bromo-5-isocyano-pyridine-2,4-diamine" have been investigated for their ability to chelate metals like Ag(I), creating metallotectons that are instrumental in designing hydrogen-bonded crystals. This approach is pivotal in the field of crystal engineering, where the goal is to construct predictable structures through coordinated interactions and hydrogen bonds (Duong, Métivaud, Maris, & Wuest, 2011).
High-Performance Polymers
Diamines with pyridine rings have been used to synthesize high-performance polyimides with notable solubility, thermal, mechanical, and optical properties. These properties make them suitable for applications requiring materials that maintain integrity under extreme conditions, such as in aerospace and electronics (Li, Wen, Wang, & Zhu, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-5-isocyanopyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHPMLLMRNSVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(N=C(C=C1N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



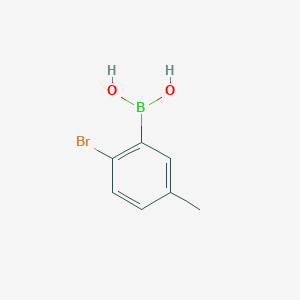
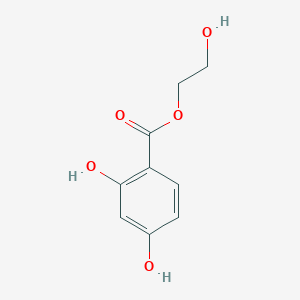





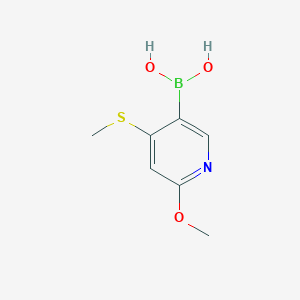
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

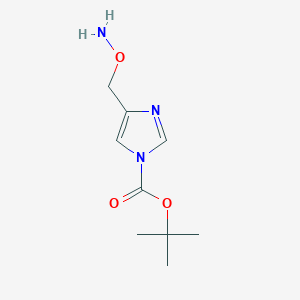

![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)